An In-Depth Technical Guide to N-butyl-2-nitrobenzenesulfonamide: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to N-butyl-2-nitrobenzenesulfonamide: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-2-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide family, is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines, prized for its straightforward installation and its facile cleavage under mild conditions that preserve the integrity of other sensitive functional groups.[1] The incorporation of a butyl group on the sulfonamide nitrogen modulates the molecule's lipophilicity and steric profile, offering a handle for fine-tuning its chemical and biological properties. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of N-butyl-2-nitrobenzenesulfonamide, offering valuable insights for its application in research and development.
Physicochemical Properties
While specific experimentally determined data for N-butyl-2-nitrobenzenesulfonamide is not extensively reported in the literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Comment |
| CAS Number | 89840-64-2 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [2] |
| Molecular Weight | 258.30 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid or oil | Based on related sulfonamides[3] |
| Melting Point | Not reported in the literature | --- |
| Boiling Point | Not reported in the literature | --- |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and sparingly soluble in water. | Based on the properties of related nitrobenzenesulfonamides[4] |
Synthesis of N-butyl-2-nitrobenzenesulfonamide
The synthesis of N-butyl-2-nitrobenzenesulfonamide is most effectively achieved through the N-alkylation of the parent 2-nitrobenzenesulfonamide. The Fukuyama-Mitsunobu reaction is a particularly mild and efficient method for this transformation, offering high yields and compatibility with a wide range of functional groups.[1][5]
Experimental Protocol: Fukuyama-Mitsunobu Alkylation
This protocol describes a representative procedure for the synthesis of N-butyl-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonamide and n-butanol.
Materials:
-
2-Nitrobenzenesulfonamide
-
n-Butanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous THF.
-
Addition of Alcohol: Add n-butanol (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Mitsunobu Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure N-butyl-2-nitrobenzenesulfonamide.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and reduce the yield.
-
Excess Reagents: Using a slight excess of the alcohol and Mitsunobu reagents ensures the complete consumption of the starting sulfonamide.
-
Stepwise Addition at 0 °C: The dropwise addition of DEAD or DIAD at low temperature helps to control the exothermic reaction and minimize side product formation.
Caption: Synthesis workflow for N-butyl-2-nitrobenzenesulfonamide.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: The four protons on the 2-nitrophenyl ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) as a complex multiplet due to their distinct chemical environments and coupling patterns. The proton ortho to the nitro group will likely be the most deshielded.
-
Sulfonamide N-H: If present as an impurity (from incomplete alkylation), the N-H proton of 2-nitrobenzenesulfonamide would appear as a broad singlet.
-
Butyl Group Protons:
-
-CH₂- (alpha to N): A triplet around δ 3.0-3.4 ppm.
-
-CH₂- (beta to N): A multiplet (sextet) around δ 1.4-1.7 ppm.
-
-CH₂- (gamma to N): A multiplet (sextet) around δ 1.2-1.5 ppm.
-
-CH₃: A triplet around δ 0.8-1.0 ppm.
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, while the carbon attached to the sulfonamide group will also be deshielded.
-
Butyl Group Carbons:
-
-CH₂- (alpha to N): Around δ 43-47 ppm.
-
-CH₂- (beta to N): Around δ 30-34 ppm.
-
-CH₂- (gamma to N): Around δ 19-23 ppm.
-
-CH₃: Around δ 13-15 ppm.
-
IR Spectroscopy:
-
N-O Stretching (NO₂ group): Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
S=O Stretching (SO₂ group): Strong asymmetric and symmetric stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹, respectively.
-
C-H Stretching (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C Stretching (Aromatic): Bands around 1600 cm⁻¹ and 1475 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.30).
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the butyl group, the nitro group, and the SO₂ moiety.
Reactivity and Applications
The reactivity of N-butyl-2-nitrobenzenesulfonamide is primarily dictated by the 2-nitrobenzenesulfonyl (nosyl) group, which serves as an excellent protecting group for the amine functionality.
Deprotection (Cleavage of the Nosyl Group)
The most significant reaction of N-butyl-2-nitrobenzenesulfonamide is the cleavage of the N-S bond to liberate the corresponding secondary amine, n-butylamine. This deprotection is typically achieved under mild conditions using a thiol nucleophile in the presence of a base.[1] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the cleavage.
General Deprotection Protocol:
-
Dissolve N-butyl-2-nitrobenzenesulfonamide in a suitable solvent such as acetonitrile or DMF.
-
Add a thiol reagent (e.g., thiophenol, 2-mercaptoethanol) and a base (e.g., potassium carbonate, cesium carbonate).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up to remove the thiol byproducts and isolate the desired amine.
Caption: Key reactivity pathways of N-butyl-2-nitrobenzenesulfonamide.
Potential Applications
-
Protecting Group in Organic Synthesis: The primary application is as a protected form of n-butylamine, allowing for the selective modification of other parts of a molecule before liberating the secondary amine.
-
Intermediate in Medicinal Chemistry: The 2-nitrobenzenesulfonamide moiety is a key component in the synthesis of various biologically active compounds. The N-butyl derivative can serve as a precursor to more complex molecules in drug discovery programs.
-
Chemical Linker: The selective cleavage of the nosyl group under specific redox conditions has led to its exploration as a chemical linker in bioconjugation and drug delivery systems.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N-butyl-2-nitrobenzenesulfonamide is not widely available, its safety profile can be inferred from the data for 2-nitrobenzenesulfonamide and N-butylbenzenesulfonamide.[8][9]
Potential Hazards:
-
Skin and Eye Irritation: Similar to other sulfonamides, it may cause skin and eye irritation upon contact.[8]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-butyl-2-nitrobenzenesulfonamide is a valuable synthetic intermediate, primarily utilized as a protected form of n-butylamine. Its synthesis via established methods like the Fukuyama-Mitsunobu reaction is efficient and high-yielding. The key to its utility lies in the facile and mild deprotection of the 2-nitrobenzenesulfonyl group, which allows for the unmasking of the secondary amine in the presence of various other functional groups. While specific experimental data for this compound is sparse, its chemical properties and reactivity can be reliably predicted, enabling its effective use in complex organic synthesis and drug discovery endeavors. As with all chemicals, appropriate safety precautions should be taken during its handling and use.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
-
PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved January 17, 2026, from [Link].
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved January 17, 2026, from [Link].
-
Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved January 17, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Retrieved January 17, 2026, from [Link].
- Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
- Polymer Add (Thailand) Co., Ltd. (2017). Safety Data Sheet.
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].
-
PubMed. (2021, February 11). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved January 17, 2026, from [Link].
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Retrieved January 17, 2026, from [Link].
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].
-
PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved January 17, 2026, from [Link].
-
Scribd. (n.d.). Fukuyama Reduction, Fukuyama Coupling and Fukuyama-Mitsunobu Alkylation: Recent Developments and Synthetic Applications. Retrieved January 17, 2026, from [Link].
-
ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved January 17, 2026, from [Link].
-
ResearchGate. (n.d.). Mechanism of Fukuyama–Mitsunobu alkylation[9][10]. Retrieved January 17, 2026, from [Link].
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 17, 2026, from [Link].
- Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 17, 2026, from [Link].
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved January 17, 2026, from [Link].
-
Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 17, 2026, from [Link].
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved January 17, 2026, from [Link].
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 89840-64-2|N-Butyl-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. 2-Nitrobenzenesulfonamide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. fishersci.com [fishersci.com]
- 9. 2017erp.com [2017erp.com]
- 10. researchgate.net [researchgate.net]
